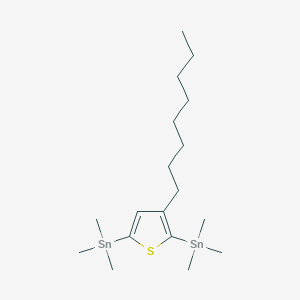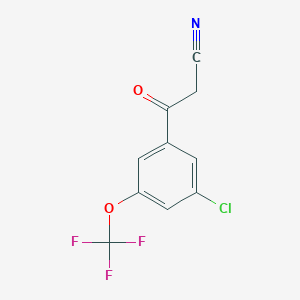
3-Chloro-5-(trifluoromethoxy)benzoylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(trifluoromethoxy)benzoylacetonitrile is a chemical compound with the molecular formula C10H5ClF3NO2 and a molecular weight of 263.60 g/mol . It is known for its unique structure, which includes a trifluoromethoxy group, a chloro group, and a benzoylacetonitrile moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 3-Chloro-5-(trifluoromethoxy)benzoylacetonitrile typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethoxy)benzaldehyde with acetonitrile in the presence of a base, such as sodium hydride or potassium carbonate, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-Chloro-5-(trifluoromethoxy)benzoylacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
3-Chloro-5-(trifluoromethoxy)benzoylacetonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new materials.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(trifluoromethoxy)benzoylacetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cellular membranes more effectively. It may inhibit certain enzymes or interact with receptors, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
3-Chloro-5-(trifluoromethoxy)benzoylacetonitrile can be compared with similar compounds such as:
3-Chloro-5-(trifluoromethoxy)benzonitrile: This compound lacks the acetonitrile moiety, making it less versatile in certain chemical reactions.
3-Chloro-5-(trifluoromethoxy)benzaldehyde: This compound has an aldehyde group instead of the acetonitrile group, leading to different reactivity and applications.
3-Chloro-5-(trifluoromethoxy)benzoic acid:
Propriétés
Formule moléculaire |
C10H5ClF3NO2 |
|---|---|
Poids moléculaire |
263.60 g/mol |
Nom IUPAC |
3-[3-chloro-5-(trifluoromethoxy)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H5ClF3NO2/c11-7-3-6(9(16)1-2-15)4-8(5-7)17-10(12,13)14/h3-5H,1H2 |
Clé InChI |
NBGQJHRBRSVANS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


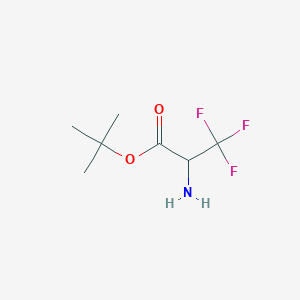
![(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B12844751.png)
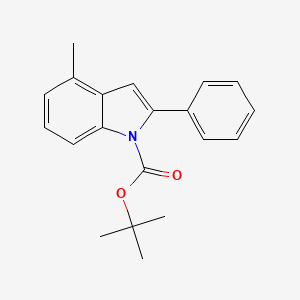
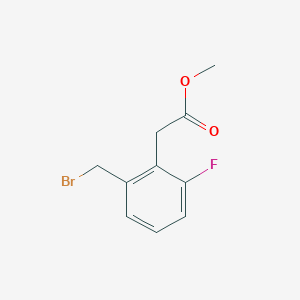
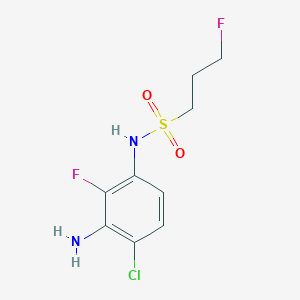
![2-[2-{2-(Dimethylamino)-3-[2-(1,3,3-Trimethyl-1,3-Dihydro-2H-Indol-2-Ylidene)Ethylidene]-1-Cyclohexen-1-Yl}Vinyl]-1,3,3-Trimethyl-3H-Indolium Tetrafluoroborate](/img/structure/B12844783.png)
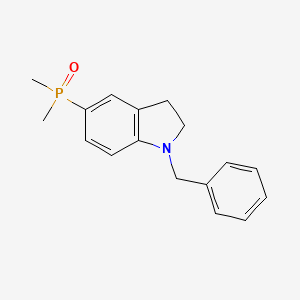


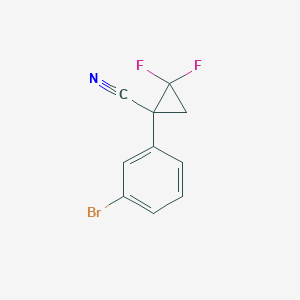
![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)

